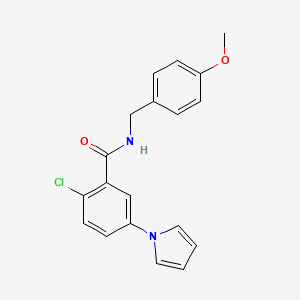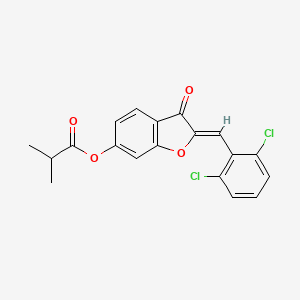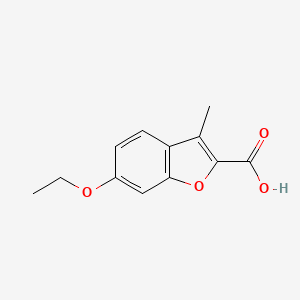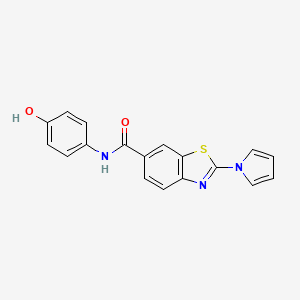
N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features both imidazole and isoquinoline moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoquinoline is a bicyclic structure composed of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the imidazole moiety, which can be synthesized through the cyclization of amido-nitriles under mild conditions . The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form alcohol derivatives.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include imidazolone derivatives, alcohol derivatives, and various substituted imidazole compounds .
科学的研究の応用
N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes . The isoquinoline moiety can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: is similar to other imidazole-containing compounds such as histidine and metronidazole.
Isoquinoline derivatives: Compounds like papaverine and berberine share structural similarities with the isoquinoline moiety.
Uniqueness
What sets this compound apart is its dual functionality, combining the properties of both imidazole and isoquinoline rings. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
特性
分子式 |
C15H14N4O2 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC名 |
N-[2-(1H-imidazol-5-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c20-14-12-4-2-1-3-11(12)13(8-18-14)15(21)17-6-5-10-7-16-9-19-10/h1-4,7-9H,5-6H2,(H,16,19)(H,17,21)(H,18,20) |
InChIキー |
VPFDEKDMKFCSMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCC3=CN=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B14956801.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14956820.png)



![N~2~-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14956848.png)

![4-methoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14956864.png)
![[1-(2-methoxyethyl)-1H-indol-2-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14956870.png)
![4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B14956880.png)

![(4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14956892.png)
![(5E)-N-hydroxy-7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-imine](/img/structure/B14956897.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956898.png)
